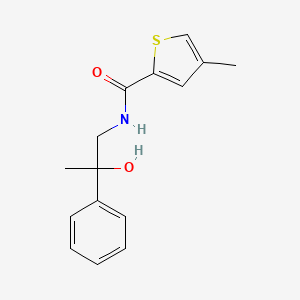

N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis

This involves examining the compound’s molecular structure, which can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include looking at how the compound reacts with other substances, the products formed, and the conditions required for the reactions .Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique

Antimicrobial Applications

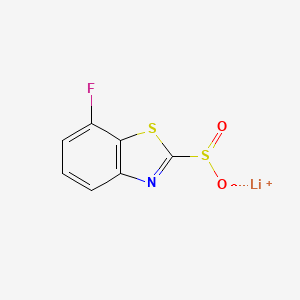

Research has demonstrated the potential of thiourea derivatives, including compounds structurally related to "N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide," in developing novel antimicrobial agents. These compounds have been tested against bacterial strains known for their ability to grow in biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. The antimicrobial activity has been attributed to the presence of halogen atoms (iodine, bromide, or fluorine) and chlorine atoms on the phenyl substituent of the thiourea moiety, indicating a promising approach for antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Chemical Synthesis and Characterization

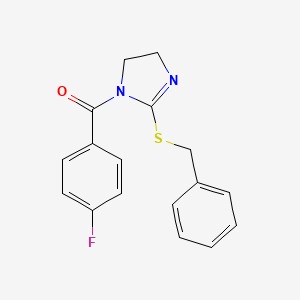

Several studies have focused on the synthesis and characterization of compounds similar to "this compound." These efforts include the development of synthetic methodologies for thiourea derivatives and the exploration of their spectroscopic properties. The synthesis of these compounds involves various chemical strategies, including nucleophilic substitution and carbonylation reactions. Characterization techniques such as IR, NMR, and mass spectrometry provide insights into their molecular structure and potential functional applications (Desai, Dodiya, & Shihora, 2011).

Imaging and Diagnostic Applications

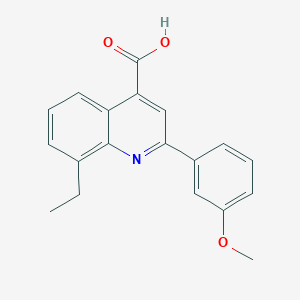

Research into quinoline-2-carboxamide derivatives has shown promise for imaging and diagnostic applications. Specifically, N-methylated quinoline-2-carboxamide derivatives have been labeled with carbon-11 for potential use as radioligands in positron emission tomography (PET) imaging. These compounds target peripheral benzodiazepine type receptors (PBR), offering a noninvasive method to assess PBR levels in vivo. This research underscores the potential of "this compound" related compounds in the development of diagnostic tools for various diseases (Matarrese et al., 2001).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-11-8-13(19-9-11)14(17)16-10-15(2,18)12-6-4-3-5-7-12/h3-9,18H,10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFWSBINMLYXCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC(C)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-Dimethoxyphenyl)-5-[1-(3,5-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2765256.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2765259.png)

![Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2765260.png)

![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2765261.png)

![Methyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2765266.png)